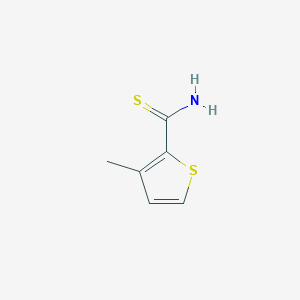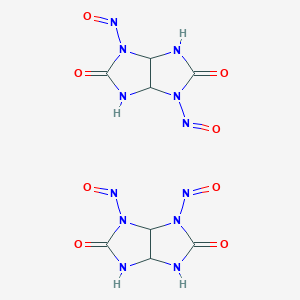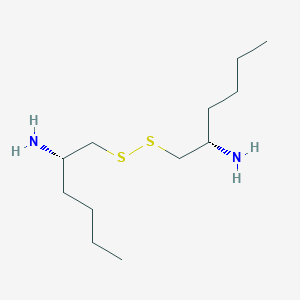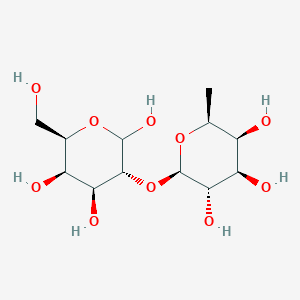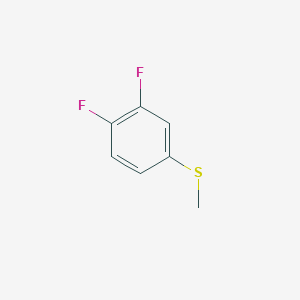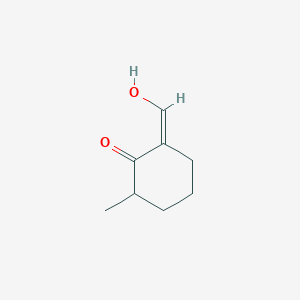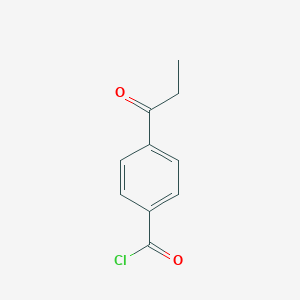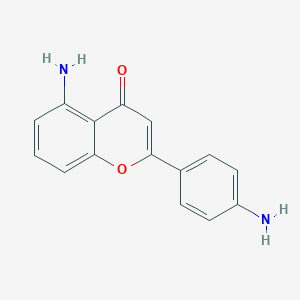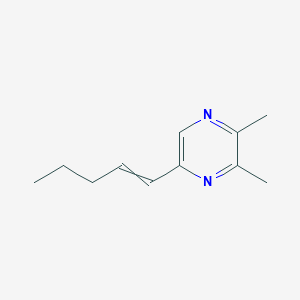
2,3-Dimethyl-5-(pent-1-EN-1-YL)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-5-(pent-1-EN-1-YL)pyrazine is an organic compound that belongs to the pyrazine family. It is a colorless liquid with a strong odor and is commonly used in the food and beverage industry as a flavoring agent. However, recent scientific research has shown that this compound has several other potential applications, including in the field of medicine and biotechnology.
Mécanisme D'action
The exact mechanism of action of 2,3-Dimethyl-5-(pent-1-EN-1-YL)pyrazine is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of microorganisms, scavenging free radicals, and modulating the immune response.
Biochemical and Physiological Effects:
Studies have shown that 2,3-Dimethyl-5-(pent-1-EN-1-YL)pyrazine can have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. It has also been shown to reduce oxidative stress and lipid peroxidation, which can lead to cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,3-Dimethyl-5-(pent-1-EN-1-YL)pyrazine in lab experiments is its versatility. It can be used in a wide range of applications, from studying the effects of oxidative stress on cells to testing the efficacy of new antibiotics. However, one limitation of using this compound is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 2,3-Dimethyl-5-(pent-1-EN-1-YL)pyrazine. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use in the development of new antibiotics to combat antibiotic-resistant bacteria. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine and biotechnology.
Conclusion:
2,3-Dimethyl-5-(pent-1-EN-1-YL)pyrazine is a versatile compound with several potential applications in scientific research. Its antimicrobial, antioxidant, and anti-inflammatory properties make it a promising candidate for use in the development of new antibiotics and the treatment of inflammatory diseases. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of medicine and biotechnology.
Méthodes De Synthèse
The synthesis of 2,3-Dimethyl-5-(pent-1-EN-1-YL)pyrazine involves the reaction of 2,3-dimethylpyrazine with pent-1-ene in the presence of a catalyst such as palladium on carbon. The reaction takes place under controlled conditions of temperature and pressure and yields the desired product in high purity.
Applications De Recherche Scientifique
2,3-Dimethyl-5-(pent-1-EN-1-YL)pyrazine has several potential applications in scientific research. It has been found to exhibit antimicrobial properties, making it a potential candidate for use in the development of new antibiotics. It also has antioxidant properties and has been shown to protect cells from oxidative damage. Additionally, it has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
143901-63-7 |
|---|---|
Nom du produit |
2,3-Dimethyl-5-(pent-1-EN-1-YL)pyrazine |
Formule moléculaire |
C11H16N2 |
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
2,3-dimethyl-5-pent-1-enylpyrazine |
InChI |
InChI=1S/C11H16N2/c1-4-5-6-7-11-8-12-9(2)10(3)13-11/h6-8H,4-5H2,1-3H3 |
Clé InChI |
HKLMFPKJBJKHMT-UHFFFAOYSA-N |
SMILES |
CCCC=CC1=CN=C(C(=N1)C)C |
SMILES canonique |
CCCC=CC1=CN=C(C(=N1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



